molecular formula C8H7NO3 B1225966 3-Carbamoylbenzoic acid CAS No. 4481-28-1

3-Carbamoylbenzoic acid

Cat. No. B1225966
Key on ui cas rn: 4481-28-1
M. Wt: 165.15 g/mol
InChI Key: FVUKYCZRWSQGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07763646B2

Procedure details

These compounds are preferably prepared as set forth as follows. An ester, preferably the monomethyl ester of isophthalic acid or methyl 5-methyl-1,3-isophthalate is dissolved in a THF/DMF mixture. 1,1′-Carbonyldiimidazole is added at 20-25 degrees C. The diisopropyl amide is added. After 3-24 hr of stirring at 20 degrees C. to the reflux temperature of the solvent, the reaction mixture is partitioned between saturated aqueous ammonium chloride and a water immiscible organic solvent such as ethyl acetate. The aqueous layer is separated and extracted twice more with the organic solvent (ethyl acetate). The solvent removed and the residue thus obtained is basified to yield the isophthalic amide (IIa) in 80% yield.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monomethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl 5-methyl-1,3-isophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diisopropyl amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=O)[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1.C(N1C=CN=C1)([N:15]1C=CN=C1)=O.C([N-]C(C)C)(C)C>C1COCC1.CN(C=O)C>[C:1]([NH2:15])(=[O:12])[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
monomethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(C(=O)O)=CC=C1)(=O)O
Name
methyl 5-methyl-1,3-isophthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
THF DMF
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
diisopropyl amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After 3-24 hr of stirring at 20 degrees C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These compounds are preferably prepared
CUSTOM
Type
CUSTOM
Details
to the reflux temperature of the solvent, the reaction mixture is partitioned between saturated aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice more with the organic solvent (ethyl acetate)
CUSTOM
Type
CUSTOM
Details
The solvent removed
CUSTOM
Type
CUSTOM
Details
the residue thus obtained

Outcomes

Product
Details
Reaction Time
13.5 (± 10.5) h
Name
Type
product
Smiles
C(C1=CC(C(=O)O)=CC=C1)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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